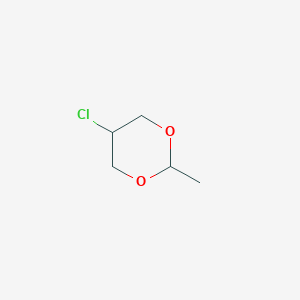

5-Chloro-2-methyl-1,3-dioxane

Description

5-Chloro-2-methyl-1,3-dioxane is a substituted 1,3-dioxane derivative featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the six-membered dioxane ring. The 1,3-dioxane scaffold is a saturated heterocyclic system with two oxygen atoms at the 1- and 3-positions, which confers unique electronic and steric properties.

Properties

CAS No. |

15579-94-9 |

|---|---|

Molecular Formula |

C5H9ClO2 |

Molecular Weight |

136.58 g/mol |

IUPAC Name |

5-chloro-2-methyl-1,3-dioxane |

InChI |

InChI=1S/C5H9ClO2/c1-4-7-2-5(6)3-8-4/h4-5H,2-3H2,1H3 |

InChI Key |

GTCHJWXOUCJFBZ-UHFFFAOYSA-N |

SMILES |

CC1OCC(CO1)Cl |

Canonical SMILES |

CC1OCC(CO1)Cl |

Synonyms |

5β-Chloro-2α-methyl-1,3-dioxane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Chloro-2-methyl-1,3-dioxane with analogous 1,3-dioxane derivatives, focusing on structural features, electronic effects, reactivity, and applications.

Structural and Electronic Comparisons

2-Methyl-1,3-dioxane Structure: Methyl group at the 2-position. Geometry optimizations (HF/6-31Gand B3LYP/6-31G) for methyl-substituted dioxanes indicate that substituents at the 2-position minimally distort the chair conformation of the ring . Reactivity: Less reactive toward nucleophilic substitution compared to halogenated derivatives due to the absence of a leaving group.

5-Methyl-1,3-dioxane

- Structure : Methyl group at the 5-position.

- Properties : The equatorial orientation of the methyl group reduces steric strain. Computational studies suggest that methyl substituents at the 5-position slightly increase the ring’s stability compared to other positions .

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

- Structure : Bromoethyl group at the 5-position and two methyl groups at the 2-position.

- Properties : Molecular weight = 223.11 g/mol, purity = 95%. The bromoethyl group introduces both bulk and a reactive leaving group (Br), making it suitable for alkylation or elimination reactions. The dimethyl groups enhance steric protection .

5-Oxo-2-phenyl-1,3-dioxane

- Structure : Ketone (oxo) group at the 5-position and phenyl group at the 2-position.

- Properties : The electron-withdrawing oxo group increases the ring’s polarity, enhancing solubility in polar solvents. The phenyl group contributes to π-π stacking interactions, which may be useful in crystal engineering .

5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones

- Structure : Arylidene group at the 5-position and two methyl groups at the 2-position, with dione groups at 4- and 6-positions.

- Properties : The dione groups make these compounds highly electrophilic, serving as intermediates for natural product synthesis. The arylidene moiety enables conjugation, which can be exploited in photochemical applications .

5-Bromo-5-nitro-1,3-dioxane Structure: Bromo and nitro groups at the 5-position. Properties: The nitro group acts as a strong electron-withdrawing group, increasing oxidative stability.

Reactivity and Stability

- This compound : The chlorine atom at the 5-position is a moderate leaving group, enabling nucleophilic substitution reactions under mild conditions. The methyl group at the 2-position may sterically hinder reactions at the adjacent oxygen atoms.

- Comparison :

- Bromine in 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is a better leaving group than chlorine, favoring faster substitution .

- The oxo group in 5-Oxo-2-phenyl-1,3-dioxane increases susceptibility to nucleophilic attack at the carbonyl carbon .

- Nitro groups in 5-bromo-5-nitro-1,3-dioxane enhance stability against microbial degradation, a key feature for biocides .

Physical Properties

- Solubility: Halogenated derivatives (e.g., chloro, bromo) are less soluble in nonpolar solvents compared to methyl-substituted dioxanes due to increased polarity.

- Melting Points : Nitro- and oxo-substituted dioxanes (e.g., >110°C for 5-bromo-5-nitro-1,3-dioxane ) typically have higher melting points than alkyl-substituted analogs due to stronger intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.